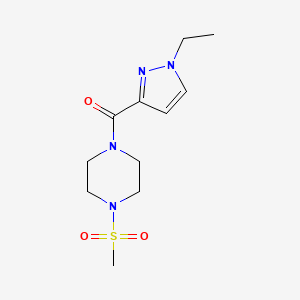![molecular formula C15H16ClN3OS B6576736 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1183939-70-9](/img/structure/B6576736.png)
1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine, commonly referred to as CPTMP, is a synthetic piperazine derivative with a wide range of applications in the fields of chemistry and medicine. CPTMP is used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules. In addition, CPTMP is also used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments.
科学研究应用
CPTMP has a wide range of applications in the fields of chemistry and medicine. It is used as a reagent in various biochemical and physiological assays, as well as in laboratory experiments. In addition, CPTMP is also used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules.
作用机制
CPTMP is known to interact with various proteins and enzymes, resulting in a variety of biochemical and physiological effects. For example, CPTMP has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function, as well as increased alertness and focus.
Biochemical and Physiological Effects
CPTMP has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, CPTMP has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective and cardioprotective effects, as well as the ability to reduce stress and improve mood.
实验室实验的优点和局限性
CPTMP is a useful reagent for laboratory experiments due to its wide range of applications and its relatively low cost. However, it is important to note that CPTMP is a highly reactive compound, and as such, it should be handled with caution. In addition, it is important to note that CPTMP is a synthetic compound and as such, it may have unknown or unpredictable effects on the human body.
未来方向
The potential future directions of CPTMP research include the development of new and improved synthesis methods, the development of new and improved applications in the fields of chemistry and medicine, and the development of new and improved methods for assessing the safety and efficacy of CPTMP in humans. In addition, further research is needed to better understand the biochemical and physiological effects of CPTMP, as well as its potential therapeutic applications. Finally, further research is needed to develop methods for monitoring and controlling the levels of CPTMP in the environment.
合成方法
CPTMP can be synthesized in a two-step process. The first step involves the reaction of 4-chloropyridine-2-carbonyl chloride with piperazine in the presence of an acid catalyst. This reaction results in the formation of the desired piperazine derivative, CPTMP. The second step involves the reaction of CPTMP with thiophen-3-ylmethyl bromide, resulting in the formation of the desired product.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWQGLYVXARQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6576653.png)
![6-amino-1-phenyl-3-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6576659.png)
![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)
![3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6576668.png)
![8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576672.png)
![3-[(4-phenylpiperazin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B6576685.png)
![(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B6576689.png)
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6576693.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)
![(4Z)-4-[(pyridin-3-yl)methylidene]-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6576704.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B6576718.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)